6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
CAS No.: 1354819-36-5
Cat. No.: VC2881358
Molecular Formula: C13H10ClF3N2O
Molecular Weight: 302.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354819-36-5 |
|---|---|
| Molecular Formula | C13H10ClF3N2O |
| Molecular Weight | 302.68 g/mol |
| IUPAC Name | 6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine |
| Standard InChI | InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3 |
| Standard InChI Key | YETKXYDWPRKFRK-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl |
| Canonical SMILES | CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Properties
6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is characterized by its molecular formula C₁₃H₁₀ClF₃N₂O and has a molecular weight of 302.68 g/mol. The compound is identified by CAS number 1354819-36-5 and has a specific IUPAC name that describes its exact structural arrangement. The key chemical properties are summarized in Table 1 below.
Table 1: Chemical Properties of 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
| Property | Value |
|---|---|
| CAS Number | 1354819-36-5 |
| Molecular Formula | C₁₃H₁₀ClF₃N₂O |
| Molecular Weight | 302.68 g/mol |
| IUPAC Name | 6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine |
| Standard InChI | InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2 |
Structural Features
The compound features several distinct structural elements that contribute to its chemical behavior and potential applications:
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A pyridazine core ring system containing two adjacent nitrogen atoms in a six-membered aromatic ring, providing potential binding sites for various biological targets.
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A chlorine atom at position 6 of the pyridazine ring that affects the electronic distribution across the molecule and serves as a potential site for nucleophilic substitution reactions.
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A methyl group at position 3 of the pyridazine ring that contributes to the lipophilicity and may influence binding interactions through steric effects.
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A 2-methoxy-5-(trifluoromethyl)-phenyl substituent at position 4 of the pyridazine ring, creating a complex three-dimensional structure with multiple potential interaction points.
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The trifluoromethyl group on the phenyl ring, which enhances metabolic stability and lipophilicity, properties often desirable in drug development.
Synthesis and Reactivity
Chemical Reactivity
The reactivity of this compound can be inferred from its structural features:
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The chlorine atom at position 6 of the pyridazine ring likely serves as an electrophilic site susceptible to nucleophilic substitution reactions.
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The methoxy group on the phenyl ring can undergo O-demethylation under appropriate conditions, providing a potential site for further modifications.
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The trifluoromethyl group typically exhibits high stability under most reaction conditions but influences the electronic properties of the phenyl ring.
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The nitrogen atoms in the pyridazine core can act as hydrogen bond acceptors and may coordinate with Lewis acids or transition metals.
Structure-Activity Relationships
Comparison with Related Compounds
A comparison with structurally related compounds provides insights into potential structure-activity relationships:
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The comparison with 4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine highlights the impact of the chlorine atom on molecular weight and potential reactivity.
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The chlorine atom increases the molecular weight by approximately 35.5 g/mol compared to the non-chlorinated analog.
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The presence of the chlorine atom typically enhances lipophilicity and may influence binding interactions with biological targets.
Table 2: Comparison with Structurally Related Compounds
| Compound | Key Difference | Impact on Properties |
|---|---|---|
| 4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine | Lacks chlorine at position 6 | Lower molecular weight, potentially different reactivity and binding profile |
| 6-Bromo-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine | Bromine instead of chlorine | Higher molecular weight, potentially different leaving group ability |
| 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-ethylpyridazine | Ethyl instead of methyl at position 3 | Increased lipophilicity, different steric profile |
Research Implications
Synthesis Development
Further research into efficient synthetic routes for 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine would benefit from:
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Exploration of green chemistry approaches to reduce environmental impact during production.
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Development of catalytic methods to improve regioselectivity during key bond-forming steps.
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Investigation of flow chemistry techniques for potential scale-up of synthesis.
Biological Activity Assessment
Comprehensive evaluation of this compound's biological activities would involve:
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Screening against diverse biological targets to identify potential therapeutic applications.
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Structure-activity relationship studies to determine which structural features are essential for any observed activities.
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Metabolism studies to understand the compound's stability in biological systems and identify potential metabolites.
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